molecular formula C10H14ClN3O4 B11816014 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2307782-97-2

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B11816014
CAS No.: 2307782-97-2
M. Wt: 275.69 g/mol
InChI Key: GOTZTTCOAOSPBI-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring. The final step involves the introduction of the hydrochloride group to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor.

Comparison with Similar Compounds

4-Hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as 4-hydroxy-2-quinolones. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrazole and pyrrolidine rings in this compound sets it apart from other related compounds.

Properties

CAS No.

2307782-97-2

Molecular Formula

C10H14ClN3O4

Molecular Weight

275.69 g/mol

IUPAC Name

4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H13N3O4.ClH/c1-12-4-5(3-11-12)7-6(10(16)17)8(14)9(15)13(7)2;/h3-4,6-8,14H,1-2H3,(H,16,17);1H

InChI Key

GOTZTTCOAOSPBI-UHFFFAOYSA-N

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H]([C@@H](C(=O)N2C)O)C(=O)O.Cl

Canonical SMILES

CN1C=C(C=N1)C2C(C(C(=O)N2C)O)C(=O)O.Cl

Origin of Product

United States

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